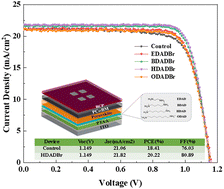Increasing the wettability and reducing excess PbI2 using diamine hydrobromides with different lengths at the buried interface of the 3D perovskite film†
Journal of Materials Chemistry C Pub Date: 2023-10-24 DOI: 10.1039/D3TC03434H
Abstract
In p–i–n type lead halide perovskite solar cells (PSCs), the poor wettability of the perovskite solution on the typically used hole transport layer, poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA), is detrimental to obtaining high quality perovskite films. Moreover, the formation of excess lead iodide (PbI2) deteriorates the device stability. Herein, by introducing diamine hydrobromides with different lengths on the PTAA layer, its wettability is greatly increased, leading to a more uniform perovskite film and reduced trap density. Moreover, diamine hydrobromide can reduce excess PbI2. Density functional theory (DFT) calculations further prove the strong interaction between diamine hydrobromides and PbI2; diamine hydrobromides with different lengths present different binding energies with PbI2. Among them, hexanediamine hydrobromate (HDADBr) has the lowest binding energy with PbI2 and enables the least traps formed in the device. Moreover, HDADBr also has the weakest interaction with the I−-rich perovskite surface, and the distribution of the I density of states is expanded, which is more conducive to the diffusion of charge carriers. The best-performing PSC is achieved when HDADBr is used, which exhibits an improved power conversion efficiency (PCE) of 20.22% from 18.41% of the control device. The device stability is also notably improved; the PCE of the unencapsulated PSC remains at 90% of the initial value after 400 h of degradation.


Recommended Literature
- [1] pH switchable and fluorescent ratiometric squarylium indocyanine dyes as extremely alkaline solution sensors†
- [2] A flame-retardant polymer electrolyte for high performance lithium metal batteries with an expanded operation temperature†
- [3] Activity-based protein profiling reveals that secondary-carbon-centered radicals of synthetic 1,2,4-trioxolanes are predominately responsible for modification of protein targets in malaria parasites†
- [4] Horseradish peroxidase-catalyzed polyacrylamide gels: monitoring their polymerization with BSA-stabilized gold nanoclusters and their functional validation in electrophoresis†
- [5] Microcasting with agarose gel via degassed polydimethylsiloxane molds for repellency-guided cell patterning†
- [6] Boron–noble gas covalent bonds in borenium and boronium compounds†
- [7] Inside back cover
- [8] Structural diversity and biological relevance of benzenoid and atypical ansamycins and their congeners
- [9] Spectroscopic exploration of drug–protein interaction: a study highlighting the dependence of the magnetic field effect on inter-radical separation distance formed during photoinduced electron transfer
- [10] Contents pages

Journal Name:Journal of Materials Chemistry C
Research Products
-
CAS no.: 119584-73-5
-
CAS no.: 11016-71-0









